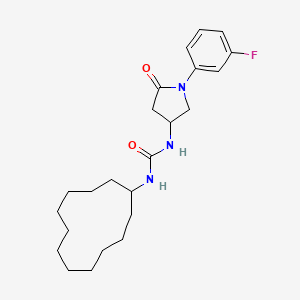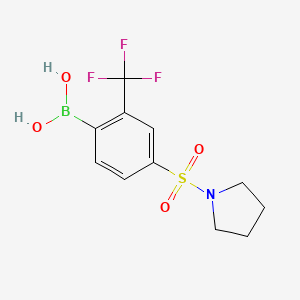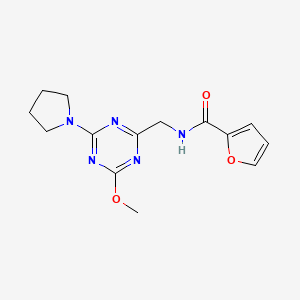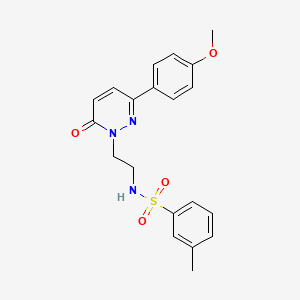
1-Cyclododecyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Cyclododecyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea” does not have a detailed description available in the sources I accessed .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the accessed sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the accessed sources .Scientific Research Applications
Synthesis and Stereochemistry
- Research has focused on the stereoselective synthesis of active metabolites related to potent kinase inhibitors, highlighting the importance of stereochemistry in the development of pharmaceutical compounds. For instance, the stereospecific synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 demonstrates the critical role of stereochemistry in medicinal chemistry (Zecheng Chen et al., 2010).
Molecular Recognition and Complexation
- Heterocyclic ureas have been studied for their ability to unfold and form multiply hydrogen-bonded complexes, a property that can be leveraged in self-assembly and molecular recognition applications (P. Corbin et al., 2001).
Fluorescence and Sensing
- Fluorescent pyridyl ureas have been prepared and investigated for their potential as sensors, where their fluorescence properties change upon binding with strong organic acids. This property is valuable for developing new fluorescent probes for analytical applications (L. Jordan et al., 2010).
Antiviral and Enzyme Inhibition
- Urea derivatives have shown promise as inhibitors of RNA virus replication and human soluble epoxide hydrolase, indicating their potential in therapeutic applications (D. Pitushkin et al., 2020).
Anion Binding and Recognition
- Acyclic molecules containing urea groups have been effective in anion binding and recognition, a property that can be utilized in the design of selective anion receptors for chemical sensing or separation processes (Philip A. Gale, 2006).
Catalysis and Organic Synthesis
- Urea analogs have been explored in catalysis and organic synthesis, including the synthesis of fused indole-cyclic urea derivatives via a formal intramolecular vicinal 1,2-diamination of alkynes. This showcases the utility of urea compounds in facilitating complex organic transformations (M. Rajesh et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34FN3O2/c24-18-11-10-14-21(15-18)27-17-20(16-22(27)28)26-23(29)25-19-12-8-6-4-2-1-3-5-7-9-13-19/h10-11,14-15,19-20H,1-9,12-13,16-17H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLWIWDFRRTNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2965285.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2965287.png)
![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)

![1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965293.png)
![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)


![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

